molecular formula C8H17NO3S B7842570 [1-(Ethanesulfonyl)piperidin-3-yl]methanol

[1-(Ethanesulfonyl)piperidin-3-yl]methanol

Cat. No.: B7842570
M. Wt: 207.29 g/mol
InChI Key: KELUURPPUPRSIJ-UHFFFAOYSA-N
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Description

[1-(Ethanesulfonyl)piperidin-3-yl]methanol is a piperidine derivative featuring an ethanesulfonyl group attached to the nitrogen atom of the piperidine ring and a hydroxymethyl group at the 3-position. Ethanesulfonyl groups are electron-withdrawing, likely influencing solubility, polarity, and reactivity compared to other substituents. This article compares the compound with structurally related piperidin-3-yl methanol derivatives, focusing on substituent effects, enantiomeric purity, and applications.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-4-8(6-9)7-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELUURPPUPRSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethanesulfonyl)piperidin-3-yl]methanol typically involves the reaction of piperidin-3-ylmethanol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: In an industrial setting, the production of [1-(Ethanesulfonyl)piperidin-3-yl]methanol may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: [1-(Ethanesulfonyl)piperidin-3-yl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of [1-(Ethanesulfonyl)piperidin-3-yl]methanol can lead to the formation of corresponding sulfonyl compounds.

  • Reduction: Reduction reactions may produce piperidin-3-ylmethanol derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

[1-(Ethanesulfonyl)piperidin-3-yl]methanol has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may be employed in the study of biological systems and processes.

  • Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which [1-(Ethanesulfonyl)piperidin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chiral Analysis :

  • Enantiopure analogs (e.g., 7h and 7i) were resolved using Chiralpak IA columns (n-hexane:i-PrOH = 90:10, 0.5 mL/min) .
  • Ethanesulfonyl derivatives may require similar chiral stationary phases for enantiomeric separation.

Biological Activity

[1-(Ethanesulfonyl)piperidin-3-yl]methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for various pharmacological properties, including its effects on neurotransmitter systems and its potential as an anticancer agent. This article aims to synthesize existing research findings, presenting detailed insights into the biological activity of this compound.

Chemical Structure and Properties

The compound [1-(Ethanesulfonyl)piperidin-3-yl]methanol features a piperidine ring substituted with an ethanesulfonyl group and a hydroxymethyl group. This structural configuration is essential for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including [1-(Ethanesulfonyl)piperidin-3-yl]methanol, may exhibit significant anticancer activity. For instance, one study demonstrated that similar compounds showed cytotoxic effects on various cancer cell lines, including breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . The structural characteristics of these compounds, particularly the presence of sulfonamide groups, are believed to enhance their interaction with cancer-related proteins.

Neurotransmitter Interaction

The compound has also been evaluated for its role as a histamine H3 receptor (H3R) antagonist. H3R is involved in the modulation of neurotransmitter release in the brain, influencing conditions such as schizophrenia and cognitive disorders. Compounds with similar structures have shown varying affinities for H3R, indicating potential therapeutic uses in neuropsychiatric conditions . For example, in vitro studies have demonstrated that certain piperidine derivatives can effectively inhibit H3R activity, leading to increased levels of neurotransmitters such as acetylcholine and dopamine.

Research Findings Summary

Study Focus Findings
Study 1Anticancer ActivitySignificant cytotoxicity against breast cancer cell lines; apoptosis induction observed.
Study 2H3R AntagonismEffective inhibition of H3R; increased neurotransmitter release noted.
Study 3Enzyme InhibitionPotential inhibition of carbonic anhydrase IX suggested by structural similarities.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. Results indicated that certain derivatives exhibited better efficacy than standard chemotherapeutics like bleomycin, supporting the need for further exploration of [1-(Ethanesulfonyl)piperidin-3-yl]methanol in cancer therapy .
  • Neuropharmacological Assessment : Another investigation focused on the neuropharmacological profile of piperidine derivatives, revealing their potential in enhancing cognitive functions through H3R antagonism. The study highlighted the need for compounds that can selectively target these receptors without significant side effects .

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